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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B15555545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a

water-soluble cyanine dye widely utilized in biological and biomedical research. This document

details its core photophysical properties, provides experimental protocols for its application,

and illustrates its use in visualizing cellular structures and pathways.

Core Photophysical and Chemical Properties
Sulfo-Cy3 amine is a bright, photostable fluorescent dye with an excitation maximum in the

green-orange region of the visible spectrum and an emission maximum in the orange-red

region. The presence of sulfonate groups enhances its water solubility, making it ideal for

labeling biological molecules in aqueous environments without the need for organic co-

solvents.[1] Its primary amine group allows for covalent conjugation to various biomolecules.[1]

The key quantitative spectral and photophysical characteristics of Sulfo-Cy3 amine are

summarized in the table below.
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Property Value Reference(s)

Excitation Maximum (λex) ~548 - 555 nm [2]

Emission Maximum (λem) ~563 - 570 nm [2]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.1 [2]

Molecular Weight ~715 g/mol [2]

Solubility Water, DMSO, DMF [2]

Experimental Protocols
Sulfo-Cy3 is commonly used in its amine-reactive form, typically as an N-hydroxysuccinimide

(NHS) ester, for labeling proteins and other biomolecules containing primary amines. Below are

detailed protocols for protein labeling and a common application in immunofluorescence.

Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol outlines the general procedure for conjugating Sulfo-Cy3 NHS ester to a protein,

such as an antibody.

Materials:

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

Sulfo-Cy3 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.5-9.0

Size-exclusion chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4
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Procedure:

Protein Preparation:

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final

concentration of 2-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will

compete with the labeling reaction. If necessary, perform a buffer exchange.

Dye Preparation:

Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous

DMF or DMSO to create a 10 mg/mL stock solution.

Conjugation Reaction:

Slowly add the dissolved Sulfo-Cy3 NHS ester to the protein solution while gently

vortexing. A common starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio

may need to be determined empirically for each protein.

Incubate the reaction mixture for 1 hour at room temperature, protected from light, with

continuous stirring or rotation.

Purification of the Conjugate:

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

The first colored band to elute from the column is the Sulfo-Cy3 labeled protein. The

second, slower-moving band is the free dye.

Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the

excitation maximum of Sulfo-Cy3 (~550 nm).
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The DOL can be calculated using the Beer-Lambert law and the molar extinction

coefficients of the protein and the dye.

Immunofluorescence Staining of the Cytoskeleton
This protocol describes the use of a Sulfo-Cy3 conjugated secondary antibody to visualize a

specific protein within the cytoskeleton of cultured cells.

Materials:

Cells cultured on sterile glass coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody specific to the target protein

Sulfo-Cy3 conjugated secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Procedure:

Cell Fixation:

Gently wash the cells with PBS.

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:
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Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell

membranes.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer to its recommended concentration.

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS.

Secondary Antibody Incubation:

Dilute the Sulfo-Cy3 conjugated secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS.

Counterstaining and Mounting:

Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

Wash the cells twice with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:
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Visualize the stained cells using a fluorescence microscope equipped with appropriate

filter sets for DAPI and Cy3.

Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow for immunofluorescence and a simplified representation of a signaling pathway that

can be studied using Sulfo-Cy3 labeled antibodies.

Sample Preparation

Staining

Analysis

Cell Culture on Coverslip Fixation (e.g., 4% PFA) Permeabilization (e.g., 0.1% Triton X-100) Blocking (e.g., 1% BSA)

Primary Antibody Incubation Sulfo-Cy3 Secondary
Antibody Incubation Counterstain (e.g., DAPI)

Mounting Fluorescence Microscopy

Click to download full resolution via product page

Caption: General workflow for immunofluorescence staining.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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